A-71623 was initially synthesized and characterized through various studies focusing on receptor interactions and biological effects. It belongs to the class of peptide-based ligands, specifically designed to target G protein-coupled receptors, which play crucial roles in numerous physiological processes. The compound is classified under cholecystokinin receptor agonists, specifically targeting the CCK1 receptor subtype, which is involved in digestive processes and appetite regulation .
The synthesis of A-71623 involves several key steps typical in peptide synthesis. The process generally employs solid-phase peptide synthesis techniques, allowing for the stepwise assembly of amino acids into a peptide chain. The following outlines the synthesis methodology:
A-71623's molecular structure can be represented by its chemical formula and specific stereochemistry. The compound features a complex arrangement of amino acids linked by peptide bonds, with specific modifications that enhance its receptor selectivity:
The detailed structure can be visualized through molecular modeling software, which provides insights into its three-dimensional conformation and potential binding interactions with receptors .
A-71623 undergoes various chemical reactions typical for peptide compounds:
These reactions are crucial for understanding how A-71623 interacts within biological systems and its potential therapeutic applications .
A-71623 functions primarily as an agonist at the cholecystokinin A receptor. Upon binding to this receptor:
Quantitative data from experiments indicate that A-71623 exhibits a significant increase in cell stiffness and contractile force in treated cells compared to controls, highlighting its potency as an agonist .
A-71623 has several applications in scientific research:
The quest to understand cholecystokinin (CCK) signaling pathways led to significant efforts in the 1980s–1990s to develop receptor-specific agonists. Early non-selective agonists like CCK-8 (a sulfated octapeptide) activated both CCK-A (alimentary) and CCK-B (brain) receptor subtypes, complicating the study of their distinct physiological roles [6] [10]. This limitation spurred research into modified peptide analogues with enhanced selectivity. Abbott Laboratories pioneered this work by systematically optimizing the CCK tetrapeptide (CCK-4) scaffold, culminating in A-71623 (Boc-Trp-Lys(ϵ-N-2-methylphenylaminocarbonyl)-Asp-(N-methyl)-Phe-NH₂) [1] [3]. Key structural innovations included:
These modifications yielded a compound with sub-nanomolar affinity for CCK-A receptors (IC₅₀ = 3.7 nM in guinea pig pancreas) and 1,200-fold selectivity over CCK-B receptors (IC₅₀ = 4,500 nM in cerebral cortex) [1] [2] [6]. This breakthrough provided the first tool to probe CCK-A-specific functions without confounding cross-activation of CCK-B/gastrin receptors.
Table 1: Structural Evolution from CCK-8 to Selective CCK-A Agonists
Compound | Sequence/Modifications | CCK-A Selectivity | Key Limitations |
---|---|---|---|
CCK-8 | H-Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ | None | Rapid degradation in vivo |
CCK-4 | Trp-Met-Asp-Phe-NH₂ | Low (~10-fold) | Poor metabolic stability |
A-71623 | Boc-Trp-Lys(Tac)-Asp-N-Me-Phe-NH₂ | >1,200-fold | Low oral bioavailability |
A-71623’s selectivity enabled critical advances in dissecting CCK-A receptor functions:
Resolving Receptor Subtype Pharmacology
Radioligand binding and functional assays confirmed A-71623’s unique profile:
Interactive Table 2: Pharmacological Profile of A-71623 Across Tissues
Tissue/Preparation | Receptor Type | Assay | A-71623 Activity |
---|---|---|---|
Guinea pig pancreas | CCK-A | [¹²⁵I]CCK-8 displacement | IC₅₀ = 3.7 ± 0.4 nM |
Rat cerebral cortex | CCK-B | [³H]pBC264 displacement | IC₅₀ = 4,500 ± 520 nM |
NCI-H345 cells | CCK-B/gastrin | Calcium mobilization | Partial agonist (EC₅₀ > 1 µM) |
Guinea pig ileum | CCK-A | Muscle contraction | EC₅₀ = 8.2 nM |
Elucidating CCK-A’s Role in Satiety Signaling
A-71623 demonstrated that central and peripheral CCK-A activation reduces food intake:
Applications in Disease Models
Limitations and Further Optimization
Despite its utility, A-71623’s peptidic nature limits broader applications:
A-71623 remains indispensable for defining CCK-A-specific physiology, from satiety to cognition, while illustrating the power of receptor-subtype-selective agonists in neuropharmacology.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1